molecular formula C14H16O3 B1451883 3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid CAS No. 1158107-24-4

3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid

Cat. No. B1451883
M. Wt: 232.27 g/mol
InChI Key: VZDDTJLSVUYUKZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid, also known as CPPA, is an organic compound. The IUPAC name for this compound is (2E)-3- [3- (cyclopentyloxy)phenyl]-2-propenoic acid . It has a molecular weight of 232.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16O3/c15-14(16)9-8-11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,15,16)/b9-8+ . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Structural and Spectroscopic Analysis

Compounds with structural similarities to 3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid have been characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. For instance, the study on (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid highlighted its stabilization through various intermolecular interactions and its potential for material science applications due to its spectral properties (Venkatesan et al., 2016).

Liquid Crystal Photoalignment

Another study reported on prop-2-enoates derived from thiophene used for photoalignment of nematic liquid crystals, indicating applications in liquid crystal display (LCD) technologies (Hegde et al., 2013).

Antimicrobial and Antifungal Applications

Compounds such as fatty acid hydrazides derived from similar structural backbones have shown significant antimicrobial activity, demonstrating potential for use in medical and pharmaceutical research to develop new antibacterial agents (Banday et al., 2010).

Dye-Sensitized Solar Cells

Research has also explored the use of related compounds in the development of organic dyes for dye-sensitized solar cells, focusing on their electronic and optical properties to enhance solar cell efficiencies (Robson et al., 2013).

Nonlinear Optical Activity

The nonlinear optical (NLO) activity of related compounds has been studied, with findings indicating their potential applications in the development of new materials for optical and photonic technologies. Such studies utilize both experimental and theoretical approaches to investigate the NLO properties (Venkatesan et al., 2016).

Safety And Hazards

The safety information available indicates that this compound may be a potential hazard, and appropriate precautions should be taken when handling it .

properties

IUPAC Name

(E)-3-(3-cyclopentyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-14(16)9-8-11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6H2,(H,15,16)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZDDTJLSVUYUKZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)OC2=CC=CC(=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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